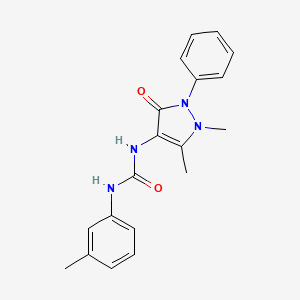
1-(1-ethyl-4-piperidinyl)azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethyl-4-piperidinyl)azocane, also known as EPAC or SKF-82958, is a chemical compound that belongs to the class of dopamine receptor agonists. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
1-(1-ethyl-4-piperidinyl)azocane acts as a partial agonist at dopamine D1 receptors, which are G protein-coupled receptors that activate adenylate cyclase and increase intracellular levels of cyclic AMP (cAMP). This compound selectively activates the D1 receptor subtype, which is primarily expressed in the striatum and prefrontal cortex. The activation of D1 receptors by this compound leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, particularly in the brain. It has been shown to increase the release of dopamine and other neurotransmitters in the striatum and prefrontal cortex, leading to increased locomotor activity and cognitive performance. This compound has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-ethyl-4-piperidinyl)azocane has several advantages as a research tool. It is highly selective for dopamine D1 receptors, which allows for the specific activation of this receptor subtype without affecting other dopamine receptor subtypes. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has several limitations as well. It has a relatively short half-life in vivo, which limits its usefulness for long-term studies. Additionally, this compound is not orally bioavailable and must be administered via injection.
Direcciones Futuras
There are several future directions for research on 1-(1-ethyl-4-piperidinyl)azocane. One area of interest is the role of this compound in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. This compound has been shown to play a role in the regulation of synaptic plasticity in the striatum and prefrontal cortex, and further research in this area could lead to a better understanding of the molecular mechanisms underlying learning and memory. Another area of interest is the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.
Métodos De Síntesis
1-(1-ethyl-4-piperidinyl)azocane can be synthesized through a multistep process starting from 4-piperidone. The first step involves the conversion of 4-piperidone to 1-ethyl-4-piperidinol, which is then reacted with 2-chloroethyl isocyanate to yield 1-(1-ethyl-4-piperidinyl)urea. The final step involves the reaction of 1-(1-ethyl-4-piperidinyl)urea with sodium nitrite and hydrochloric acid to produce this compound.
Aplicaciones Científicas De Investigación
1-(1-ethyl-4-piperidinyl)azocane has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively activate dopamine D1 receptors, which are involved in a variety of physiological processes such as reward, motivation, and cognition. As a result, this compound has been used to study the role of dopamine D1 receptors in various physiological and behavioral processes.
Propiedades
IUPAC Name |
1-(1-ethylpiperidin-4-yl)azocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-15-12-8-14(9-13-15)16-10-6-4-3-5-7-11-16/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGIXNCXHWNUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5730597.png)

![N-(2,3-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5730614.png)

![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5730645.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5730652.png)

![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)
![N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5730668.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5730686.png)